molecular formula C19H22N2O B2806868 4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-N-phenylaniline CAS No. 2418726-30-2

4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-N-phenylaniline

Cat. No.: B2806868
CAS No.: 2418726-30-2
M. Wt: 294.398
InChI Key: LZWBCQYGRFHEGZ-UHFFFAOYSA-N
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Description

4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-N-phenylaniline is a complex organic compound that features an aziridine ring, a cyclopropylmethyl group, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing aziridine derivatives is through the aziridination of alkenes using nitrogen sources such as N-aminophthalimide . The reaction conditions often involve the use of a catalytic quantity of n-Bu4NI and proceed via a radical mechanism .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates involved in the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-N-phenylaniline can undergo various chemical reactions, including:

    Oxidation: The aziridine ring can be oxidized to form oxaziridines or other nitrogen-containing heterocycles.

    Reduction: Reduction reactions can open the aziridine ring, leading to the formation of amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aziridine ring due to its ring strain.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aziridine ring can yield oxaziridines, while reduction can produce primary or secondary amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Medicine: Its potential as a pharmaceutical intermediate is of interest, particularly in the development of drugs targeting specific biological pathways.

    Industry: The compound can be used in the production of polymers and other advanced materials due to its reactive aziridine ring.

Mechanism of Action

The mechanism by which 4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-N-phenylaniline exerts its effects is primarily through its reactive aziridine ring. This ring can undergo nucleophilic attack, leading to ring-opening reactions that form covalent bonds with biological molecules. The cyclopropylmethyl and phenyl groups can further modulate the compound’s reactivity and binding affinity to specific molecular targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-N-phenylaniline apart from similar compounds is its specific combination of the aziridine ring, cyclopropylmethyl group, and phenyl group

Properties

IUPAC Name

4-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]-N-phenylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O/c1-2-4-16(5-3-1)20-17-8-10-19(11-9-17)22-14-18-13-21(18)12-15-6-7-15/h1-5,8-11,15,18,20H,6-7,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZWBCQYGRFHEGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2CC2COC3=CC=C(C=C3)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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